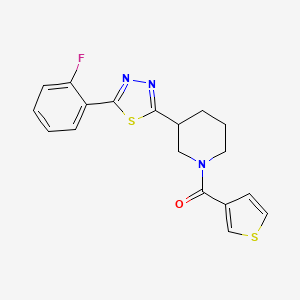

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c19-15-6-2-1-5-14(15)17-21-20-16(25-17)12-4-3-8-22(10-12)18(23)13-7-9-24-11-13/h1-2,5-7,9,11-12H,3-4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXAHLOPBCLZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered attention due to their potential pharmacological applications. They exhibit a wide range of activities including:

- Anticancer

- Antimicrobial

- Antiviral

- Anti-inflammatory

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro tests indicated that it can inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values comparable to established chemotherapeutics .

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, as evidenced by morphological changes and increased annexin V staining in treated cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several pathogens. In studies assessing its activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, the compound demonstrated moderate to high inhibitory effects:

The structural modifications in the thiadiazole moiety significantly influence its antimicrobial potency. For example, substituents at the piperidine ring enhance interactions with bacterial cell membranes.

Antiviral Activity

In addition to its anticancer and antimicrobial properties, thiadiazole derivatives have shown promising antiviral activity. Specifically, studies have indicated that these compounds can inhibit viral replication through various mechanisms:

- Direct inhibition of viral enzymes : Certain derivatives have displayed effective inhibition against viruses like Tobacco Mosaic Virus (TMV), with induction activities significantly higher than standard antiviral agents .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their chemical structure. Modifications such as the introduction of different substituents on the thiadiazole ring or piperidine can enhance or diminish their biological efficacy:

- Substituent Effects : The presence of electronegative groups (e.g., fluorine) has been correlated with increased potency against cancer cell lines due to enhanced lipophilicity and better receptor binding affinity .

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

- Thiadiazole Derivative Study : A study on a related thiadiazole compound demonstrated significant growth inhibition in HL-60 leukemia cells with IC50 values as low as 0.15 µM, indicating strong potential for further development .

- Antimicrobial Screening : Another investigation reported that modifications at position 2 of the thiadiazole scaffold led to enhanced antimicrobial activity against a range of pathogens, suggesting that strategic structural changes can yield more effective agents .

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including those containing piperidine and thiophene moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings

- A study highlighted that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The introduction of the piperidine moiety was found to enhance this activity significantly .

Case Study: Cytotoxicity Assay

In a comparative study assessing the IC50 values of various derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lead Compound | MCF-7 (Breast) | 15 | Apoptosis induction |

| This Compound | A549 (Lung) | 12 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological activity is hypothesized to involve the modulation of pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity, particularly against fungal pathogens.

Research Findings

- A series of thiophene-containing compounds were synthesized and evaluated for antifungal activity. The results indicated that these compounds possess significant antifungal properties against strains such as Candida albicans and Aspergillus niger with varying EC50 values .

Case Study: Antifungal Activity

| Compound | Fungal Strain Tested | EC50 (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 6.04 |

| This Compound | Aspergillus niger | 7.65 |

The presence of the thiophene ring is believed to contribute to the enhanced bioactivity against fungal pathogens .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that specific substitutions on the thiadiazole and piperidine moieties can significantly influence biological activity.

Key Insights

- The introduction of electron-withdrawing groups such as fluorine enhances lipophilicity, improving cellular uptake and bioavailability .

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for determining the therapeutic potential of any new compound.

Research Findings

In vivo studies have demonstrated that:

- The compound exhibits a suitable half-life for therapeutic applications.

- Peak plasma concentrations are achieved within two hours post-administration, with a gradual decline over 24 hours .

Toxicity Assessment

The selectivity index indicates that while the compound effectively inhibits cancer cell growth, it shows reduced toxicity towards normal cells:

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | >50 | >4 |

| Cancer Cells (A549) | 12 | - |

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic and electrophilic attacks:

-

Nucleophilic substitution : The sulfur atom may act as a leaving group under basic conditions, enabling ring-opening reactions with nucleophiles like amines or thiols.

-

Electrophilic aromatic substitution : The C-5 position (adjacent to sulfur) is reactive toward electrophiles such as nitrating or sulfonating agents .

-

Coordination chemistry : The thiadiazole nitrogen can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalysis or bioactivity .

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent exhibits distinctive behavior:

-

Nucleophilic aromatic substitution : Fluorine’s strong electron-withdrawing effect activates the ring for substitution at the para position with reagents like amines or alkoxides under microwave or thermal conditions .

-

Cross-coupling reactions : The aryl fluoride may participate in Suzuki-Miyaura couplings with boronic acids in the presence of palladium catalysts, enabling structural diversification.

Thiophene-Ketone System

The thiophene-3-yl methanone moiety contributes two reactive sites:

-

Electrophilic substitution on thiophene : The α-positions (C-2 and C-5) of thiophene are prone to halogenation or sulfonation. For example, bromination with Br₂/FeBr₃ would yield a dibrominated derivative .

-

Ketone reactivity : The carbonyl group may undergo:

-

Reduction : LiAlH₄ could reduce the ketone to a secondary alcohol, though steric hindrance from the piperidine-thiadiazole system may slow kinetics.

-

Nucleophilic addition : Grignard reagents or organolithium compounds could form tertiary alcohols, though competing reactions with other electrophilic sites may occur.

-

Piperidine Ring Transformations

The piperidine nitrogen’s tertiary amine character allows for:

-

Salt formation : Reaction with HCl or other acids generates water-soluble ammonium salts, useful for purification .

-

Alkylation/acylation : Under basic conditions, the amine may react with alkyl halides or acyl chlorides to form quaternary ammonium derivatives .

Thermal and Photochemical Stability

While explicit stability data for this compound is limited, related thiadiazoles decompose at elevated temperatures (>200°C), releasing sulfur oxides . Photodegradation studies of similar fluorophenyl-thiadiazoles suggest susceptibility to UV-induced ring cleavage .

Computational and Experimental Insights

-

DFT calculations : Predict electrophilic attack preference at thiophene C-2 over C-5 due to lower activation energy.

-

Experimental challenges : Steric hindrance from the piperidine and thiadiazole groups may limit accessibility to the ketone and thiophene sites .

Biological Relevance and Reactivity

Though beyond pure chemical reactions, the compound’s interactions with biological targets (e.g., enzyme inhibition) often involve:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Fluorophenyl Position: The target compound’s 2-fluorophenyl group contrasts with analogs bearing 3- or 4-fluorophenyl substituents. This positional difference may alter steric interactions and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets .

- Thiophene Substitution: The thiophen-3-yl group in the target compound is less common than thiophen-2-yl derivatives (e.g., compound 3b in ).

- Ring Systems: The piperidine ring in the target compound offers conformational flexibility compared to rigid systems like thiazolidinone () or chromen-4-one (). This flexibility may enhance solubility or modulate target selectivity .

Physical Properties

- However, analogs with similar fluorophenyl-thiadiazole cores exhibit melting points ranging from 50–230°C. For example: Compound 3b (): 118–120°C Example 62 (): 227–230°C Lower melting points (e.g., 50–55°C for compound 3f in ) correlate with reduced crystallinity, often linked to flexible side chains or non-polar groups .

- Solubility: The piperidine moiety in the target compound may improve solubility in polar solvents compared to thiazolidinone or pyrazoline derivatives, which exhibit higher crystallinity .

Q & A

Q. What are the standard synthetic routes for synthesizing (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone?

- Methodological Answer : The synthesis typically involves two key steps:

Thiadiazole Core Formation : React 2-fluorophenyl-substituted thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to cyclize into the 1,3,4-thiadiazole ring. Adjust pH to 8–9 for precipitation .

Piperidine and Thiophene Coupling : Attach the piperidine moiety via nucleophilic substitution or amide coupling, followed by introducing the thiophen-3-yl methanone group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .

- Key Intermediates :

| Step | Intermediate | Role |

|---|---|---|

| 1 | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Core scaffold |

| 2 | Piperidin-1-yl-thiophene precursor | Linker/backbone |

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- FTIR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-F at ~1100 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify piperidine, thiadiazole, and thiophene connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data inform the structural optimization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and packing interactions. For example:

- Thiadiazole-Piperidine Torsion : Adjust substituents to optimize π-π stacking (e.g., fluorophenyl-thiadiazole dihedral angles ~5–10°) .

- Hydrogen Bonding : Modify thiophene substituents to enhance interactions with target proteins (e.g., carbonyl groups as H-bond acceptors) .

- Table : Crystallographic Parameters (from analogous compounds):

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–S bond (thiadiazole) | 1.68 | |

| Piperidine chair conformation | Dihedral: 55° |

Q. How can researchers resolve contradictions in biological activity data across assay models?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of thiophene) .

- Target Selectivity : Perform kinome-wide profiling to rule off-target effects .

Q. What strategies improve the compound's bioavailability and pharmacokinetics?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., –OH, –NH₂) to reduce logP (target logP <3) .

- Prodrug Design : Mask thiophene carbonyl as an ester for enhanced absorption .

- In Silico Modeling : Use QSAR to predict ADMET properties (e.g., BBB permeability via Molinspiration) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.